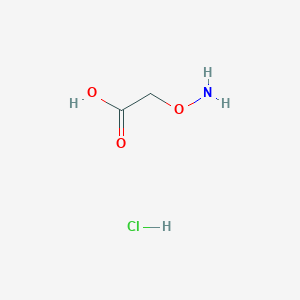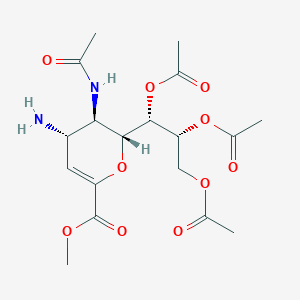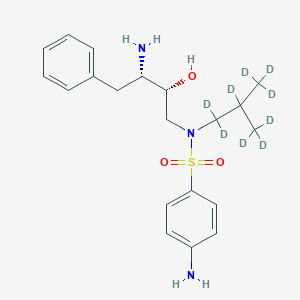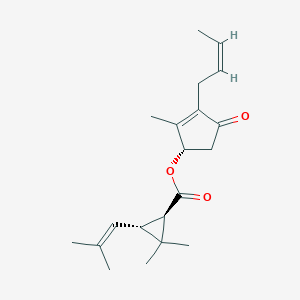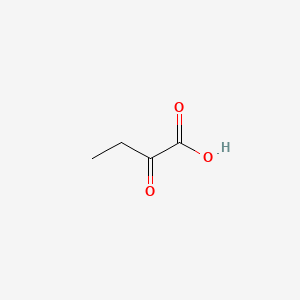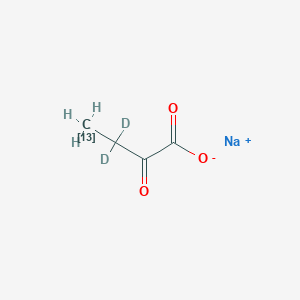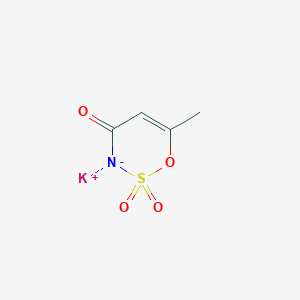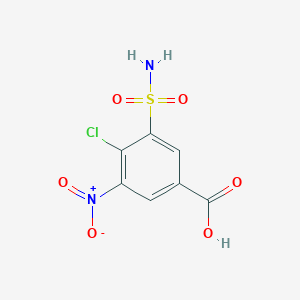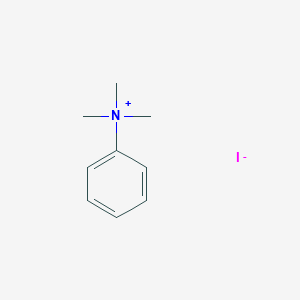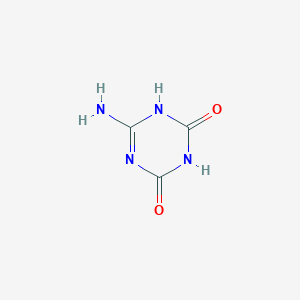
三聚氰胺
概述
描述
科学研究应用
Ammelide has several scientific research applications:
Analytical Reference Standard: Ammelide is used as an analytical reference standard for the determination of the analyte in milk, milk products, and infant formula using chromatography techniques.
Hydrolysis Product Analysis: It is studied as a hydrolysis product of melamine and is often analyzed alongside melamine, ammeline, and cyanuric acid in various food safety and contamination studies.
作用机制
Target of Action
Ammelide, also known as 6-Amino-2,4-dihydroxy-1,3,5-triazine, is a triazine and the hydrolysis product of ammeline . It primarily targets the bacterial strains such as Escherichia coli and Pseudomonas putida . These bacteria are capable of deaminating ammeline, a process in which ammeline is converted to ammelide .
Mode of Action
Ammelide interacts with its bacterial targets through a series of deamination reactions . The deamination of ammeline to ammelide is a key step in the bacterial transformation of melamine to cyanuric acid . This process involves the removal of an amino group from ammeline, resulting in the formation of ammelide .
Biochemical Pathways
The biochemical pathway of ammelide involves a series of deamination steps that lead to the formation of cyanuric acid . This process begins with the hydrolysis of melamine, which produces ammeline. Ammeline is then deaminated to form ammelide. Subsequently, ammelide can be converted into cyanuric acid by oxidizing agents or by boiling with acids or alkalis .
Pharmacokinetics
It is known that ammelide is soluble in concentrated mineral acids, alkalis, and ammonia, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.
Result of Action
The result of ammelide’s action is the formation of cyanuric acid, a compound that can form insoluble complexes with melamine . These complexes can cause blockage of kidney tubules, leading to severe kidney disease and potentially abnormal renal failure in affected organisms .
Action Environment
The action of ammelide is influenced by environmental factors such as temperature and pH. For instance, ammelide decomposes at 170 °C with water to form carbon dioxide and ammonia . Additionally, it forms salts with both acids and bases, suggesting that its action can be influenced by the pH of the environment .
生化分析
Biochemical Properties
Ammelide interacts with various enzymes and proteins in biochemical reactions. One such enzyme is guanine deaminase, which is responsible for the deamination of Ammelide . The interaction between Ammelide and guanine deaminase is key to the bacterial transformation of melamine to cyanuric acid .
Cellular Effects
The effects of Ammelide on cells and cellular processes are primarily related to its role in the metabolism of melamine. In bacteria, Ammelide is metabolized via three consecutive deamination reactions to generate cyanuric acid . This metabolic process influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ammelide’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Ammelide binds to guanine deaminase in a similar orientation to guanine, facilitating the deamination process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammelide change over time. The stability and degradation of Ammelide, as well as its long-term effects on cellular function, are observed in in vitro or in vivo studies .
Metabolic Pathways
Ammelide is involved in the metabolic pathways of melamine degradation, interacting with enzymes such as guanine deaminase . This interaction affects metabolic flux and metabolite levels .
Subcellular Localization
Current knowledge suggests that Ammelide may be directed to specific compartments or organelles based on its structural similarity to guanine .
准备方法
Ammelide can be synthesized through several methods:
Heating Dicyandiamide with Aqueous Ammonia: This method involves heating dicyandiamide with aqueous ammonia at temperatures between 160°C and 170°C.
Heating Melam with Concentrated Sulfuric Acid: Another method involves heating melam with concentrated sulfuric acid at 190°C for a short duration.
化学反应分析
Ammelide undergoes various chemical reactions:
相似化合物的比较
Ammelide is similar to other triazine derivatives such as melamine, ammeline, and cyanuric acid. These compounds share a common triazine ring structure but differ in their functional groups:
Melamine: Contains three amino groups attached to the triazine ring.
Ammeline: Contains two amino groups and one hydroxyl group attached to the triazine ring.
Cyanuric Acid: Contains three hydroxyl groups attached to the triazine ring.
Ammelide is unique due to its specific combination of amino and hydroxyl groups, which influence its chemical behavior and reactivity .
属性
IUPAC Name |
6-amino-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUZVBSHIWEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214757 | |
| Record name | Ammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-93-2, 167613-80-1 | |
| Record name | Ammelide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMELIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 167613-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J604QC4098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)
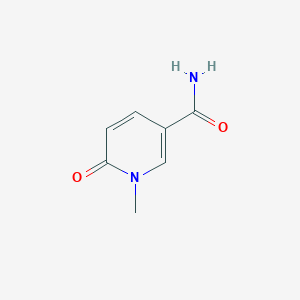
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)
